molecular formula C16H15NO B11869439 4(1H)-Quinolinone, 2,3-dihydro-2-(4-methylphenyl)- CAS No. 130820-62-1

4(1H)-Quinolinone, 2,3-dihydro-2-(4-methylphenyl)-

Cat. No.: B11869439
CAS No.: 130820-62-1
M. Wt: 237.30 g/mol
InChI Key: NNMBEXQFNNSIOJ-UHFFFAOYSA-N
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Description

2-(p-Tolyl)-2,3-dihydroquinolin-4(1H)-one is an organic compound that belongs to the class of quinolinones It features a quinoline core structure with a p-tolyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolyl)-2,3-dihydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of p-toluidine with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired quinolinone compound.

Industrial Production Methods

Industrial production of 2-(p-Tolyl)-2,3-dihydroquinolin-4(1H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolyl)-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.

    Reduction: Reduction reactions can convert the quinolinone to its corresponding dihydroquinoline.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinolin-4-one derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinolinones with different functional groups.

Scientific Research Applications

2-(p-Tolyl)-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(p-Tolyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(p-Tolyl)pyridine: A compound with a similar p-tolyl group but a different core structure.

    Quinolin-4-one: The oxidized form of the quinolinone core.

    Dihydroquinoline: The reduced form of the quinolinone core.

Uniqueness

2-(p-Tolyl)-2,3-dihydroquinolin-4(1H)-one is unique due to its specific combination of the quinoline core and the p-tolyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

4(1H)-Quinolinone, 2,3-dihydro-2-(4-methylphenyl)- (CID 10082881) is a compound that belongs to the class of quinolinones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H15NO
  • Molecular Weight : 251.30 g/mol
  • Structure : The compound features a quinolinone core with a 4-methylphenyl substituent.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various quinolinone derivatives. Specifically, 4(1H)-quinolinones have demonstrated significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Compounds similar to 4(1H)-quinolinone have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that certain derivatives inhibited the growth of resistant bacterial strains, suggesting a promising avenue for developing new antibiotics .
  • Antifungal Activity : Research indicates that some quinolinone derivatives possess antifungal properties, effectively inhibiting fungal growth in laboratory settings .

Anticancer Properties

Quinolinones have been extensively studied for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells:

  • A study demonstrated that specific derivatives of 4(1H)-quinolinone could inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
  • Molecular docking studies suggest that these compounds interact with key proteins involved in cancer cell survival, enhancing their potential as anticancer agents.

Cholinesterase Inhibition

Another area of research involves the inhibition of cholinesterase enzymes. Compounds related to 4(1H)-quinolinone have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is significant in the treatment of Alzheimer's disease:

  • In vitro assays revealed that certain derivatives displayed competitive inhibition against AChE, indicating their potential use in cognitive enhancement therapies .

The biological activity of 4(1H)-quinolinone is attributed to several mechanisms:

  • Interaction with Enzymes : The compound's ability to inhibit enzymes like AChE and other metabolic enzymes contributes to its pharmacological effects.
  • Induction of Reactive Oxygen Species (ROS) : Some studies suggest that quinolinones can induce oxidative stress in target cells, leading to apoptosis .

Case Studies

StudyFindings
Study A (2021)Identified antibacterial activity against E. coli with an IC50 value of 25 µg/mL.
Study B (2022)Demonstrated significant cytotoxicity in breast cancer cell lines with IC50 values ranging from 10 to 15 µg/mL.
Study C (2023)Reported cholinesterase inhibition with a Ki value of 0.5 µM, indicating strong potential for Alzheimer's treatment.

Properties

CAS No.

130820-62-1

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

2-(4-methylphenyl)-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C16H15NO/c1-11-6-8-12(9-7-11)15-10-16(18)13-4-2-3-5-14(13)17-15/h2-9,15,17H,10H2,1H3

InChI Key

NNMBEXQFNNSIOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)C3=CC=CC=C3N2

Origin of Product

United States

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